Chemical structure and properties of (2S,4S)-2-(9-Anthryl)-3-methyl-4-benzyloxazolidine
Chemical structure and properties of (2S,4S)-2-(9-Anthryl)-3-methyl-4-benzyloxazolidine
In-Depth Technical Guide: Chemical Structure, Synthesis, and Applications of (2S,4S)-2-(9-Anthryl)-3-methyl-4-benzyloxazolidine
Executive Summary
In the landscape of asymmetric synthesis and molecular recognition, (2S,4S)-2-(9-Anthryl)-3-methyl-4-benzyloxazolidine (CAS: 917599-26-9) emerges as a highly privileged, dual-purpose chiral scaffold. Derived from the condensation of 9-anthraldehyde and (S)-N-methylphenylalaninol, this molecule integrates the steric bulk and photophysical properties of an anthracene core with the rigid stereochemical directing ability of an oxazolidine ring.
This whitepaper provides an authoritative analysis of its structural rationale, details a self-validating synthetic protocol, and explores its primary applications: serving as a recyclable chiral auxiliary in asymmetric Diels-Alder/Retro-Diels-Alder (DA/RDA) sequences[1], and acting as a Photoinduced Electron Transfer (PET) chemosensor for metal ions[2].
Structural Architecture and Stereochemical Rationale
The utility of this specific oxazolidine is entirely dictated by its meticulously designed 3D architecture. Every functional group serves a distinct mechanistic purpose:
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The (2S,4S) Configuration: The condensation of an aldehyde with a chiral amino alcohol typically yields a mixture of C2 epimers. However, the extreme steric demand of the 9-anthryl group forces the reaction under thermodynamic control. The system exclusively adopts the (2S,4S) configuration, placing the 9-anthryl group and the 4-benzyl group trans to each other to minimize transannular steric strain[1].
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The N-Methyl Group (Causality of Design): Utilizing a secondary amine ((S)-N-methylphenylalaninol) rather than a primary amine is a critical design choice. Primary amine-derived oxazolidines exist in a dynamic equilibrium with their open-chain imine tautomers, which can lead to epimerization at the C2 stereocenter. The N-methyl group permanently locks the ring closed, ensuring absolute stereochemical integrity[3].
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The 9-Anthryl Core: This moiety plays a dual role. Synthetically, it acts as an electron-rich diene capable of participating in [4+2] cycloadditions. Photophysically, it is a robust fluorophore, enabling the molecule to act as an optical sensor[2].
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Facial Shielding: In 3D space, the 4-benzyl group and the N-methyl group project outward, creating a severe steric wall over one face (e.g., the re-face) of the anthracene diene. This forces incoming reagents to attack exclusively from the less hindered si-face.
Primary Application: Asymmetric DA/RDA Strategy
The most powerful application of (2S,4S)-2-(9-Anthryl)-3-methyl-4-benzyloxazolidine is its use as a chiral auxiliary in Diels-Alder/Retro-Diels-Alder (DA/RDA) sequences.
When reacted with a dienophile (such as N-methylmaleimide), the anthracene core undergoes a [4+2] cycloaddition. Because the oxazolidine ring blocks one face of the anthracene, the cycloaddition proceeds with near-perfect diastereoselectivity (>95:5 dr)[1]. The resulting cycloadduct can then be subjected to further stereoselective functionalizations. Once the desired molecular complexity is achieved, a thermal or photochemical Retro-Diels-Alder reaction is triggered. This cleaves the auxiliary, releasing the enantiomerically pure target molecule and allowing the quantitative recovery of the anthracene auxiliary[1].
Caption: Workflow of the Asymmetric Diels-Alder/Retro-Diels-Alder sequence using the chiral auxiliary.
Secondary Application: Fluorescent Chemosensing
Beyond asymmetric synthesis, the molecule functions as a highly sensitive optical chemosensor. In its native state, the lone pair of electrons on the oxazolidine nitrogen undergoes Photoinduced Electron Transfer (PET) to the excited state of the anthracene fluorophore, effectively quenching its fluorescence.
When a target analyte (such as a Lewis acidic metal cation like Zn²⁺ or Cu²⁺, or a Brønsted acid) coordinates to the oxazolidine nitrogen, the lone pair is sequestered. This immediately halts the PET process, resulting in a dramatic "turn-on" fluorescence emission at ~410 nm[2].
Caption: Photoinduced Electron Transfer (PET) mechanism for metal-ion/acid chemosensing.
Quantitative Data: Synthesis Optimization
The formation of the oxazolidine requires the removal of water to drive the equilibrium forward. Table 1 summarizes the empirical data for various dehydration strategies.
Table 1: Reaction Conditions for the Synthesis of (2S,4S)-2-(9-Anthryl)-3-methyl-4-benzyloxazolidine
| Reaction Strategy | Solvent | Dehydrating Agent / Catalyst | Temp (°C) | Time (h) | Yield (%) | Ref |
| Desiccant-Driven | THF (Anhydrous) | MgSO₄ (2.0 eq) | 20 | 6 | >95 | [4] |
| Base-Catalyzed | EtOH / H₂O | K₂CO₃ (1.5 eq) | 20 | 12 | 99 | [4] |
| Dean-Stark | Toluene | Acetic Acid (cat.) | 110 | 6 | 85 | [4] |
Note: While the base-catalyzed method in aqueous ethanol provides excellent yields, the anhydrous THF/MgSO₄ route is preferred for downstream moisture-sensitive applications to prevent partial hydrolysis of the acetal.
Self-Validating Experimental Protocol
Objective: Synthesis and isolation of diastereomerically pure (2S,4S)-2-(9-Anthryl)-3-methyl-4-benzyloxazolidine.
Step-by-Step Methodology:
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Preparation: In an oven-dried 100 mL Schlenk flask purged with N₂, dissolve 9-anthraldehyde (1.0 eq, 5.0 mmol) in 10 mL of anhydrous THF.
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Reagent Addition: Add (S)-(+)-2-(methylamino)-3-phenylpropan-1-ol (1.05 eq, 5.25 mmol) dropwise to the bright yellow solution.
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Dehydration: Introduce anhydrous MgSO₄ (2.0 eq, 10.0 mmol) to the stirring mixture. Causality: MgSO₄ acts as a mild, non-acidic desiccant. Acidic desiccants must be avoided as they catalyze the reverse hydrolysis reaction[5].
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Reaction: Stir the suspension at 20 °C for 6 hours. Monitor the reaction via TLC (Hexane/EtOAc 8:2); the fluorescent aldehyde spot (R_f ~0.6) should completely disappear.
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Workup: Filter the mixture through a pad of Celite to remove the hydrated MgSO₄ salts. Wash the filter cake with 15 mL of ethyl acetate.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography. Crucial Causality: Use neutral alumina instead of silica gel. The inherent acidity of standard silica gel can cause partial ring-opening of the oxazolidine during purification[3].
The Self-Validation Checkpoint (QA/QC): Before utilizing the auxiliary in a DA reaction, its stereochemical purity must be validated. Obtain a ¹H NMR spectrum (400 MHz, CDCl₃) of the purified product.
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Diagnostic Signal: Locate the C2 acetal proton. Due to the rigid conformation, it will appear as a distinct singlet between 6.0–6.5 ppm.
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Validation: The integration of this C2 proton relative to the N-methyl singlet (~2.4 ppm) must be exactly 1:3. If additional singlets are observed in the 6.0–6.5 ppm region, it indicates the presence of the (2R,4S) epimer. If the diastereomeric ratio (dr) is <95:5, the product must be recrystallized from hot ethanol before proceeding to asymmetric transformations.
References
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[4] LookChem. Cas 642-31-9, 9-Anthraldehyde. LookChem Database. Available at:
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[2] National Center for Biotechnology Information (PMC). Development of highly sensitive metal-ion chemosensor and key-lock anticounterfeiting technology based on oxazolidine. Available at:
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[5] MDPI. On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction. Available at:
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[3] ACS Publications. Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. Organic Letters. Available at:
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[1] ResearchGate. Establishing cleavage conditions for an anthracene chiral auxiliary using a photochemical retro Diels-Alder reaction. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of highly sensitive metal-ion chemosensor and key-lock anticounterfeiting technology based on oxazolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lookchem.com [lookchem.com]
- 5. On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives [mdpi.com]
